molecular formula C18H14N4O2 B2493909 (Z)-2-Cyano-3-(furan-2-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide CAS No. 882234-03-9

(Z)-2-Cyano-3-(furan-2-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide

Cat. No. B2493909
CAS RN: 882234-03-9
M. Wt: 318.336
InChI Key: AEWZEQVADMMGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CFMP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CFMP is not fully understood. However, studies have shown that CFMP inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. CFMP has also been found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
CFMP has been found to have various biochemical and physiological effects. In addition to its anticancer activity, CFMP has been found to exhibit anti-inflammatory and antifungal activities. CFMP has also been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

CFMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. CFMP is also soluble in various solvents, which makes it easy to use in different assays. However, CFMP has some limitations. It is a relatively new compound, and its full potential has not been explored yet. CFMP is also expensive, which limits its use in some experiments.

Future Directions

For CFMP research include the development of CFMP-based anticancer drugs, antibiotics, and its use as a tool for studying the mechanisms of DNA replication and repair, as well as cell survival and proliferation.

Synthesis Methods

CFMP has been synthesized using different methods. One of the most common methods involves the reaction between 2-furylacetonitrile and 5-methyl-2-phenylpyrazole-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with propargyl bromide to obtain CFMP. Other methods involve the use of different reagents and catalysts.

Scientific Research Applications

CFMP has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of CFMP is in the field of cancer research. Studies have shown that CFMP exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFMP has also been found to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-13-10-17(22(21-13)15-6-3-2-4-7-15)20-18(23)14(12-19)11-16-8-5-9-24-16/h2-11H,1H3,(H,20,23)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWZEQVADMMGBV-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=CC2=CC=CO2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C(=C\C2=CC=CO2)/C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(furan-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide

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